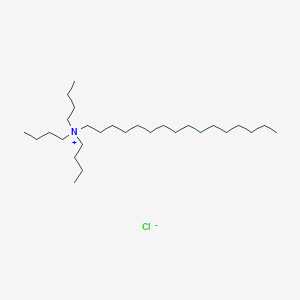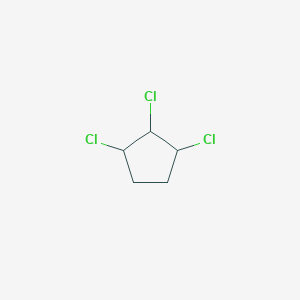
1,2,3-Trichlorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichlorocyclopentane is an organic compound with the molecular formula C5H7Cl3 It is a chlorinated derivative of cyclopentane, where three hydrogen atoms are replaced by chlorine atoms at the 1, 2, and 3 positions
Preparation Methods
1,2,3-Trichlorocyclopentane can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,2,3-Trichlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various chlorinated cyclopentanones or cyclopentadienes, depending on the reaction conditions and oxidizing agents used.
Scientific Research Applications
1,2,3-Trichlorocyclopentane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable for studying substitution and reduction mechanisms.
Biology and Medicine: Research into its biological activity and potential medicinal properties is ongoing. Chlorinated cyclopentanes may exhibit antimicrobial or anticancer activities, making them candidates for drug development.
Mechanism of Action
The mechanism of action of 1,2,3-trichlorocyclopentane depends on the specific reactions it undergoes. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound is converted back to cyclopentane through the addition of hydrogen atoms. The exact molecular targets and pathways involved in its biological activity are still under investigation .
Comparison with Similar Compounds
1,2,3-Trichlorocyclopentane can be compared to other chlorinated cyclopentanes, such as 1,2,4-trichlorocyclopentane and 1,3,5-trichlorocyclopentane. These compounds differ in the positions of the chlorine atoms, which can affect their reactivity and applications. For example, 1,2,4-trichlorocyclopentane may have different substitution patterns and reaction conditions compared to this compound .
Properties
CAS No. |
5330-60-9 |
|---|---|
Molecular Formula |
C5H7Cl3 |
Molecular Weight |
173.46 g/mol |
IUPAC Name |
1,2,3-trichlorocyclopentane |
InChI |
InChI=1S/C5H7Cl3/c6-3-1-2-4(7)5(3)8/h3-5H,1-2H2 |
InChI Key |
QYSNWQRPZMUDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


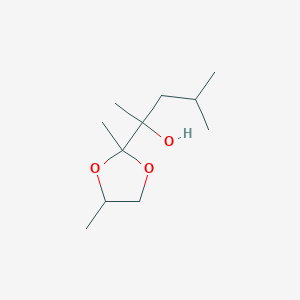
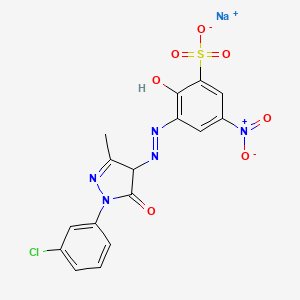
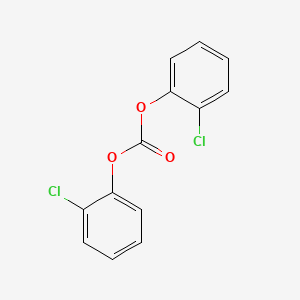
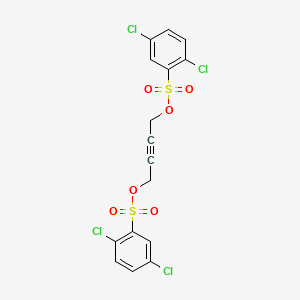
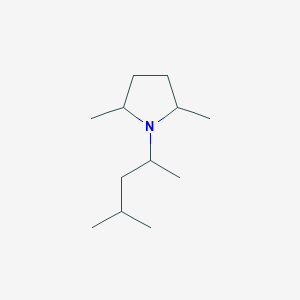
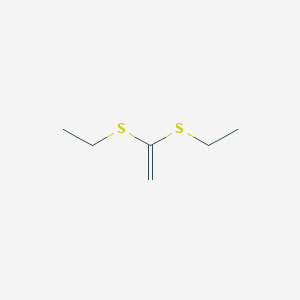
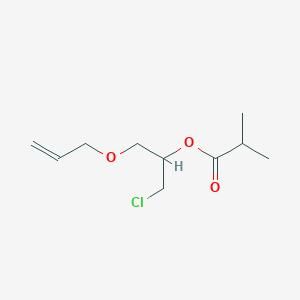
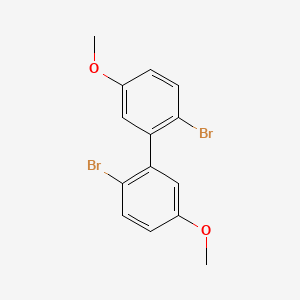
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
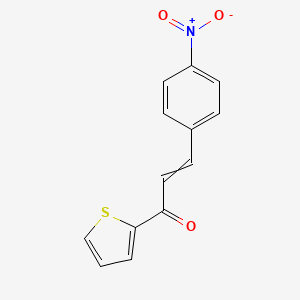
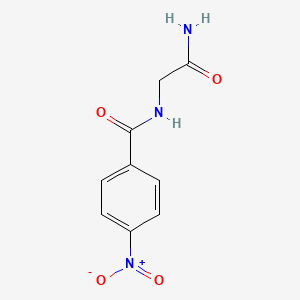
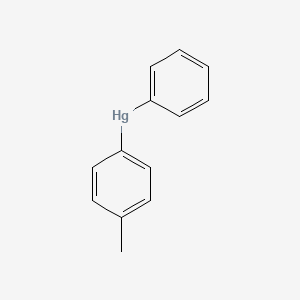
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
